molecular formula C10H16O5 B3010975 3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid CAS No. 2248269-97-6

3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid

Cat. No.: B3010975
CAS No.: 2248269-97-6
M. Wt: 216.233
InChI Key: LTFIUNZGMOWZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid is an organic compound with a complex structure that includes a methoxy group, an oxan-3-ylmethyl group, and a 3-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxan-3-ylmethyl group: This can be achieved through the reaction of a suitable diol with an appropriate alkylating agent under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the 3-oxopropanoic acid moiety: This can be synthesized through the oxidation of a corresponding alcohol or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols.

    Substitution products: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-(oxan-3-ylmethyl)-3-oxobutanoic acid: Similar structure with an additional carbon in the oxo group.

    2-Methoxy-3-(oxan-3-ylmethyl)-3-oxopropanoic acid: Similar structure with a different position of the methoxy group.

Uniqueness

3-Methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methoxy-2-(oxan-3-ylmethyl)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-14-10(13)8(9(11)12)5-7-3-2-4-15-6-7/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFIUNZGMOWZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.